molecular formula C4H8O<br>C4H8O<br>(CH3)2CHCHO B047883 Isobutyraldehyde CAS No. 78-84-2

Isobutyraldehyde

Cat. No.: B047883
CAS No.: 78-84-2
M. Wt: 72.11 g/mol
InChI Key: AMIMRNSIRUDHCM-UHFFFAOYSA-N
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Description

Isobutyraldehyde, also known as 2-methylpropanal, is a chemical compound with the formula (CH₃)₂CHCHO. It is an aldehyde and isomeric with n-butyraldehyde (butanal). This compound is a colorless, volatile liquid with a pungent, straw-like odor .

Mechanism of Action

Target of Action

Isobutyraldehyde, also known as 2-Methylpropanal, is a chemical compound that primarily targets the biochemical pathways involved in the synthesis of various organic compounds . It is an aldehyde, isomeric with n-butyraldehyde (butanal) .

Mode of Action

This compound interacts with its targets through a series of chemical reactions. It is produced industrially by the hydroformylation of propene . It undergoes the Cannizaro reaction even though it has alpha hydrogen . In the context of butanol fuel, this compound is of interest as a precursor to isobutanol .

Biochemical Pathways

This compound plays a significant role in the biochemical pathways of various organisms. For instance, E. coli and several other organisms have been genetically modified to produce isobutanol . In these organisms, α-Ketoisovalerate, derived from oxidative deamination of valine, is prone to decarboxylation to give this compound, which is susceptible to reduction to the alcohol .

Pharmacokinetics

It is known that this compound is a volatile liquid , suggesting that it could be readily absorbed and distributed in an organism.

Result of Action

The result of this compound’s action is the production of various organic compounds. For example, the hydrogenation of the aldehyde gives isobutanol . Oxidation gives methacrolein or methacrylic acid . Condensation with formaldehyde gives hydroxypivaldehyde , which is a precursor to vitamin B5 .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, it is known to be a flammable liquid , suggesting that its action, efficacy, and stability could be affected by temperature and the presence of ignition sources. Moreover, it is harmful to aquatic life , indicating that its action could have environmental implications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Isobutyraldehyde is primarily produced through the hydroformylation of propene. This process involves the reaction of propene with carbon monoxide and hydrogen in the presence of a catalyst, typically a rhodium or cobalt complex . The reaction conditions usually involve high pressure and temperature to achieve optimal yields.

Industrial Production Methods: Several million tons of this compound are produced annually through hydroformylation. Additionally, this compound can be produced biologically using genetically modified organisms such as Escherichia coli. These organisms are engineered to convert substrates like glucose into this compound through metabolic pathways .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium or nickel is typically used for hydrogenation.

    Condensation: Formaldehyde in the presence of a base catalyst is used for the condensation reaction.

Major Products:

  • Methacrolein
  • Methacrylic acid
  • Isobutanol
  • Hydroxypivaldehyde

Comparison with Similar Compounds

Isobutyraldehyde is similar to other aldehydes such as n-butyraldehyde (butanal) and propionaldehyde. its branched structure (2-methylpropanal) gives it unique properties:

  • n-Butyraldehyde (Butanal): A straight-chain aldehyde with a different odor profile and reactivity.
  • Propionaldehyde: A shorter-chain aldehyde with different physical and chemical properties.

This compound’s branched structure makes it more volatile and gives it a distinct odor compared to its straight-chain counterparts .

Properties

IUPAC Name

2-methylpropanal
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InChI

InChI=1S/C4H8O/c1-4(2)3-5/h3-4H,1-2H3
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InChI Key

AMIMRNSIRUDHCM-UHFFFAOYSA-N
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Canonical SMILES

CC(C)C=O
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Molecular Formula

C4H8O, Array
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Related CAS

27400-41-5
Record name Propanal, 2-methyl-, homopolymer
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DSSTOX Substance ID

DTXSID9021635
Record name 2-Methylpropanal
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Molecular Weight

72.11 g/mol
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Physical Description

Isobutyl aldehyde appears as a clear colorless liquid with a pungent odor. Flash point of -40 °F. Less dense than water and insoluble in water. Hence floats on water. Vapors are heavier than air. Used to make other chemicals., Liquid, Clear liquid with pungent odor; [Hawley] Colorless liquid; [MSDSonline], COLOURLESS LIQUID WITH PUNGENT ODOUR., colourless, mobile liquid with a sharp, pungent odour
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Boiling Point

147 °F at 760 mmHg (NTP, 1992), 64 °C @ 760 mm Hg, Wt/gal: 6.55 lb; forms azeotrope with water containing 94% isobutyraldehyde; azeotrope BP: 59 °C @ 760 mm Hg; oxidizes slowly on exposure to air, forming isobutyric acid., 63.00 °C. @ 760.00 mm Hg, 63-64 °C
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Flash Point

-40 °F (NTP, 1992), -25 °C, LESS THAN 20 °F (OPEN CUP), -10.6 °C (Open cup), -40 °F (closed cup), -24 °C c.c.
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Solubility

less than 1 mg/mL at 66 °F (NTP, 1992), Miscible in ethanol, ether, carbon disulfide, acetone, benzene, toluene, and chloroform., Slightly soluble in carbon tetrachloride, In water, 89,000 mg/l @ 25 °C., 89 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 6.7 (moderate), miscible with alcohol, ether; soluble in water 1 ml in 125 ml
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Density

0.791 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.7938 @ 20 °C/4 °C, 0.8 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.2, 0.783-0.788
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Vapor Density

2.5 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.48 (AIR= 1), Relative vapor density (air = 1): 2.5
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Vapor Pressure

170 mmHg at 68 °F (NTP, 1992), 173.0 [mmHg], 173 mm Hg @ 25 °C, Vapor pressure, kPa at 20 °C: 15.3
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Color/Form

Transparent, colorless liquid

CAS No.

78-84-2
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Record name ISOBUTYRALDEHYDE
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Record name 2-Methylpropanal
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Melting Point

-85 °F (NTP, 1992), -65.9 °C, -65 °C
Record name ISOBUTYL ALDEHYDE
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Record name ISOBUTYRALDEHYDE
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Record name 2-Methylpropanal
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Synthesis routes and methods I

Procedure details

An apparatus for the production of (meth)acrylic acid which is preferred according to the invention comprises the (meth)acrylic acid reactor and a quench absorber during the synthesis of (meth)acrylic acid by catalytic gaseous phase reaction of C4 starting compounds with oxygen. (Meth)acrylic acid may be obtained particularly preferably by catalytic gaseous phase oxidation of isobutene, isobutane, tert.-butanol, iso-butyraldehyde, methacrolein or meth-tert.-butylether. Further details on the production of (meth)acrylic acid are disclosed in EP 0 092 097 B1, EP 0 058 927 and EP 0 608 838.
Quantity
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reactant
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[Compound]
Name
(meth)acrylic acid
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reactant
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(meth)acrylic acid
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[Compound]
Name
(meth)acrylic acid
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reactant
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[Compound]
Name
C4
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0 (± 1) mol
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reactant
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reactant
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Synthesis routes and methods II

Procedure details

Optionally, the polyaminoamide-polyaminoimidazoline mixtures described above, which are to be used according to the present invention, can be reacted with common ketones such as acetone, methyl-ethyl ketone, di-ethyl ketone, methyl-isobutyl ketone, cyclohexanone, cyclopentanone, di-isobutyl ketone, 3,3,5-trimethyl cyclohexanone, or methyl-phenyl ketone, or with aldehydes such as acetaldehyde, butyraldehyde, isobutyraldehyde, or benzaldehyde to form the corresponding Schiff bases or enamines.
[Compound]
Name
ketones
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Synthesis routes and methods III

Procedure details

In the presence of alkaline catalysts, acrylonitrile reacts with aldehydes, the α-carbon atoms of which possess one or two hydrogen atoms, forming 3-substituted propionitriles (U.S. Pat. No. 2,353,687). This so-called "cyanoethylation" reaction also occurs with other compounds which have an active hydrogen atom. For example, 2-ethyl butyraldehyde and acrylonitrile react in the presence of catalytic amounts of 50 percent caustic potash solution forming 2-(β-cyanoethyl)-2-ethyl butyraldehyde. A yield of 76.6 percent results after a reaction period of 4.5 hours. (H. A. Bruson, Th. W. Riener, J. Am. Chem. Soc., 66, 57 [1944]). The reaction is strongly exothermal. Acetaldehyde reacts with acrylonitrile in the presence of a 50 percent caustic soda solution forming γ-formylpimelonitrile. For a yield of 40-50%, the reaction period amounts to 2-3 hours. Under the same conditions, propionaldehyde forms 4.9 percent 2-methyl-4-cyanobutyraldehyde (U.S. Pat. No. 2,409,086). 2,2-dimethyl-4-cyano-butyraldehyde is formed in up to 60 percent yield from the reaction between isobutyraldehyde and acrylonitrile.
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Synthesis routes and methods IV

Procedure details

216.7 g of Methoxypropyl acetate and 116.1 g of a polyisocyanate containing isocyanurate groups and based on hexamethylene diisocyanate, consisting mainly of N,N',N"-tris-(6-isocyanatohexyl)-isocyanurate, are introduced under a nitrogen atmosphere into a reaction vessel equipped with stirrer and cooling and heating means. A mixture of 29.9 g of hexahydropyrimidine B8 and 70.7 g of an oxazolone which has been obtained by the reaction of one equivalent of diethanolamine with one equivalent of isobutyraldehyde with elimination of water is then added dropwise at 50° C., the temperature rising to 70° C. Stirring is then continued for 10 hours. An approximately 50% solution of the cross-linking agent B13 containing the hexahydropyrimidine groups and oxazolane groups in a ratio of 1:2 is obtained.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
216.7 g
Type
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[Compound]
Name
polyisocyanate
Quantity
116.1 g
Type
reactant
Reaction Step Two
[Compound]
Name
N,N',N"-tris-(6-isocyanatohexyl)-isocyanurate
Quantity
0 (± 1) mol
Type
reactant
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Quantity
29.9 g
Type
reactant
Reaction Step Four
Quantity
70.7 g
Type
reactant
Reaction Step Four

Synthesis routes and methods V

Procedure details

The dehydration of 2,3-butanediol has previously been carried out by means of heterogeneous and homogeneous catalysis. Aluminosilicates (A. N. Bourns, R. V. V. Nicholls, Can. J. Res. B 1946-1947, 24-25, 80 ff) and Nafion®-H (I. Bucsi, A. Molnár, M. Bartók, Tetrahedron 1994, 50, 27, 8195 ff) were used as heterogeneous catalysts. Sulfuric acid (A. C. Neish, V. C. Haskell, F. J. MacDonald, Can. J. Res. B 1945, 23, 281 ff) or phosphoric acid (E. R. Alexander, D. C. Dittmer, J. Am. Chem. Soc. 1951, 73, 1665 ff) were used for homogeneously catalysed dehydration. In all experiments, 2-butanone and isobutyraldehyde, and also its acetal with 2,3-butanediol, were obtained in varying proportions. Bourns was able to obtain 2-butanone in 85% yield in a gas phase reaction at 225° C. over aluminosilicate. The yield declined at higher temperatures, while above 450° C. only gaseous decomposition products were formed. Bucsi likewise achieved a selectivity for 2-butanone of 83% with almost complete conversion, by heterogeneous catalysis over Nafion®-H catalysts, while the formation of isobutyraldehyde could be almost completely eliminated (S=3%). Neish investigated the kinetics of dehydration to 2-butanone with addition of 3-20% (g g−1) sulfuric acid. For the rac-meso starting materials (isomeric mixture of (R,R)- and (S,S)- and meso-2,3-butanediol), distillation with 85% phosphoric acid results in a combined yield of 2-butanone and isobutyraldehyde of 59%. The use of high acid concentrations, however, is accompanied by increased corrosion of the reactor. Furthermore, an additional neutralization is required during workup.
Quantity
0 (± 1) mol
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Name
Nafion
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Isobutyraldehyde
Reactant of Route 2
Isobutyraldehyde
Reactant of Route 3
Isobutyraldehyde
Reactant of Route 4
Isobutyraldehyde
Reactant of Route 5
Isobutyraldehyde
Reactant of Route 6
Isobutyraldehyde

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